molecular formula C15H18F3NO3 B14801618 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

Cat. No.: B14801618
M. Wt: 317.30 g/mol
InChI Key: NNNZSIDHLTWGIO-UHFFFAOYSA-N
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Description

The compound 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by two key structural motifs:

  • A 4-methoxyphenyl group attached via an ethyl chain to the pyrrolidinone nitrogen.
  • A 2,2,2-trifluoro-1-hydroxyethyl substituent at the 4-position of the pyrrolidin-2-one ring.

These features may influence pharmacokinetic properties (e.g., metabolic stability, solubility) and pharmacodynamic activity (e.g., receptor binding) .

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one

InChI

InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3

InChI Key

NNNZSIDHLTWGIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-methoxyphenyl ethyl halide under basic conditions.

    Addition of the Trifluorohydroxyethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Analysis :

  • Replacement of the benzodiazol-2-yl group () with a trifluoro-hydroxyethyl moiety reduces aromaticity but introduces fluorophilic interactions, which could enhance selectivity for fluorophilic binding pockets .
  • Chlorophenyl and methoxyphenyl substituents () demonstrate that electron-withdrawing (Cl) vs. electron-donating (OMe) groups on aryl rings modulate receptor affinity. The target’s 4-methoxyphenyl may balance lipophilicity and electronic effects for optimal binding .

Pharmacological Profiles of Pyrrolidin-2-one Derivatives

Key Findings from Analogues

  • α-Adrenoceptor Affinity: Piperazine-linked pyrrolidin-2-ones () show nanomolar binding to α1- and α2-ARs, with chloro-substituted derivatives exhibiting higher affinity. The target’s lack of a piperazine chain may reduce AR binding but could redirect activity to other targets (e.g., enzymes) .
  • Antiarrhythmic Activity: Compounds with 2-ethoxy-phenyl substituents () display potent prophylactic antiarrhythmic effects (ED50 = 1.0 mg/kg iv).
  • Hypotensive Effects: Derivatives with 4-hydroxy-phenyl or 2,4-difluoro-phenyl groups () reduce blood pressure significantly. The target’s trifluoro-hydroxyethyl group could similarly modulate vascular tone via NO signaling or calcium channel blockade .

Metabolic and Physicochemical Comparisons

Property Target Compound 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one () D347-2563 ()
LogP (Predicted) Moderate (~2.5–3.5) due to trifluoro-hydroxyethyl polarity Higher (~3.5–4.0) due to chlorophenyl and piperazine High (~4.0–5.0) due to benzodiazol and ethylphenoxy
Hydrogen Bonding Strong (OH and carbonyl groups) Moderate (piperazine N-H) Weak (benzodiazol lacks H-bond donors)
Metabolic Stability Likely high (CF3 resists oxidation) Moderate (chlorophenyl susceptible to CYP450) Low (benzodiazol may undergo ring oxidation)

Key Insight : The trifluoro-hydroxyethyl group in the target compound likely improves metabolic stability compared to chlorophenyl or benzodiazol-containing analogues, making it a more viable candidate for in vivo studies .

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